1-(Isoxazol-3-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

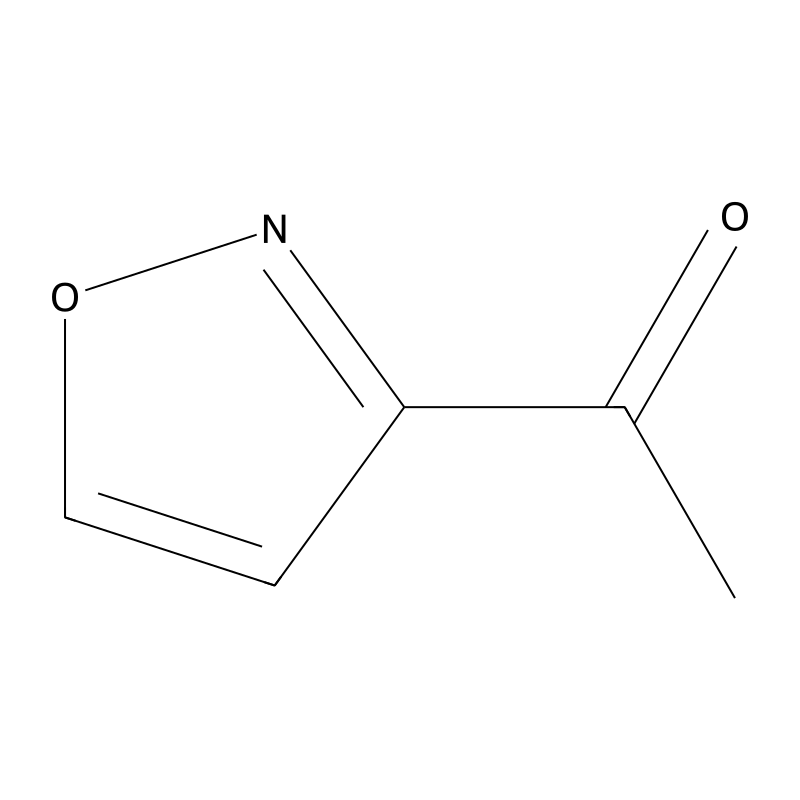

1-(Isoxazol-3-yl)ethanone, with the chemical formula CHNO, is a heterocyclic compound featuring an isoxazole ring. The isoxazole moiety consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a carbonyl group attached to the carbon adjacent to the nitrogen. This compound is of interest due to its unique structural properties and potential biological activities.

Literature search across various scientific databases, including PubChem [], SciFinder [], and Google Scholar, yielded no significant results on its use in published research. This suggests that 1-(Isoxazol-3-yl)ethanone might be a relatively understudied compound or might have applications outside the realm of published scientific research.

Further investigation could involve:

- Patent databases: Searching for patents related to 1-(Isoxazol-3-yl)ethanone might reveal potential industrial applications.

- Directly contacting chemical suppliers: Some suppliers might possess additional information about the compound's use, although they might be limited by confidentiality agreements.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.

- Cycloaddition Reactions: As an isoxazole derivative, it can participate in cycloaddition reactions, particularly with nitrile oxides, to yield more complex structures .

Research indicates that 1-(Isoxazol-3-yl)ethanone exhibits notable biological activities. Isoxazole derivatives are often investigated for their potential as:

- Antimicrobial Agents: Some studies suggest that compounds containing isoxazole rings can inhibit bacterial growth.

- Anticancer Properties: There is emerging evidence that certain isoxazole derivatives may possess cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects: Isoxazoles have been explored for their ability to modulate inflammatory pathways.

Several synthetic routes have been developed for 1-(Isoxazol-3-yl)ethanone:

- Condensation of Hydroxylamine with Ketones: A common method involves the reaction of hydroxylamine with appropriate ketones under acidic conditions.

- Cycloaddition Reactions: The compound can also be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with suitable precursors .

- Environmentally Friendly Methods: Recent advancements include the use of ionic liquids as solvents to enhance yields and reduce environmental impact during synthesis .

1-(Isoxazol-3-yl)ethanone has several applications in:

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer drugs.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Material Science: Isoxazole derivatives are being studied for their properties in polymer chemistry and materials science.

Interaction studies involving 1-(Isoxazol-3-yl)ethanone often focus on its binding affinity with biological targets. For instance:

- Protein Binding Studies: Investigations into how this compound interacts with serum albumin can provide insights into its pharmacokinetics and bioavailability.

- Molecular Docking Studies: Computational methods are employed to predict how 1-(Isoxazol-3-yl)ethanone binds to specific receptors or enzymes, aiding in drug design efforts .

Several compounds share structural similarities with 1-(Isoxazol-3-yl)ethanone. Here are some notable examples:

These compounds highlight the diversity within the isoxazole family while showcasing the unique properties of 1-(Isoxazol-3-yl)ethanone, particularly its specific reactivity and biological activities.

The development of isoxazole chemistry has a rich history dating back to the early synthetic methods. Dunstan and Dymond were the first to synthesize the isoxazole ring by heating nitroethane with aqueous alkalies to obtain 3,4,5-trimethylisoxazole [1]. A significant contribution to isoxazole chemistry came between 1930-1946 from Quilico's studies on the synthesis of ring systems from nitrile oxides and unsaturated compounds [1]. This work established the foundation for modern cycloaddition approaches.

The Claisen isoxazole synthesis represents one of the classical methodologies for isoxazole formation [2]. This method involves the condensation of β-keto esters with hydroxylamine and can occur in two directions to give either isoxazolin-3-ones, which exist predominantly as 3-hydroxyisoxazoles, or isoxazolin-5-ones [3]. Early work by Claisen demonstrated that products from 2-unsubstituted β-keto esters were isoxazolin-5-ones, while Katritzky found that 2-substituted analogues give 3-hydroxyisoxazoles [3].

Metal-Catalyzed Synthetic Routes

Copper(II) Nitrate-Mediated Synthesis

Copper(II) nitrate has emerged as an efficient reagent for isoxazole synthesis. Itoh and co-workers developed a convenient synthetic method using copper(II) nitrate rather than cerium ammonium nitrate for the synthesis of 3-acetyl- and 3-acylisoxazoles [4]. The method involves the reaction of alkenes or alkynes in acetone as solvent with copper(II) nitrate and formic acid. In ethyl acetate solvent, 3-benzoylisoxazoles are obtained by reacting alkynes and acetophenone with copper(II) nitrate and nitric acid [4].

A novel copper nitrate-enabled ring expansion reaction has been described for the synthesis of 3-cyano-isoxazoline N-oxides from 1,1-dicyano-2-arylcyclopropane derivatives [5]. This approach features wide substrate scope, mild conditions, good yields, and operational simplicity. The mechanistic investigation reveals a distinctive ionic nitration pathway with copper nitrate assistance [5].

Copper(II) acetate has been employed for the synthesis of 3,5-disubstituted isoxazoles through intramolecular oxidative coupling reactions of enone oximes. This method utilizes molecular oxygen as a green oxidant and demonstrates good functional group tolerance [6] [7].

Iron(III) Salt-Based Methodologies

Iron-mediated synthesis provides an environmentally friendly alternative to copper catalysis. Iron(III) catalyzed protocols have been developed for the one-pot synthesis of isoxazoles and isoxazolines from propargylic alcohols [8]. Using iron(III) catalyst with triethylamine base, isoxazoles are obtained in good yields (56-95%), while N-sulfonyl-protected isoxazolines are selectively obtained using iron and gold catalysts with catalytic pyridine [8].

Iron(III) nitrate has been utilized as both nitration and cyclization reagent for isoxazole synthesis from alkynes [9] [10]. This simple and direct method enables both self-coupling and cross-coupling products to be successfully prepared. The iron-mediated system shows good chemoselectivity with potassium iodide as an additive [9] [10].

Iron(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leads to isoxazole-4-carboxylic esters and amides in good yields. Under milder conditions, transient 2-acyl-2-(methoxycarbonyl)-2H-azirines can be prepared [11].

Other Transition Metal-Catalyzed Approaches

Silver-catalyzed 1,3-dipolar cycloaddition reactions have been reported for isoxazole synthesis. Silver carbonate (10 mol%) enables cycloaddition reactions to proceed with improved yields (50-73%) and shortened reaction times (24 h) compared to thermal reactions [12].

Palladium catalysis has found application in cross-coupling strategies for isoxazole synthesis. Suzuki-Miyaura coupling of 4-iodoisoxazoles with various boronic acids provides access to 3,4,5-trisubstituted isoxazoles including pharmaceutical targets like valdecoxib [13].

Regioselective Synthesis Strategies

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes represents the most widely used method for isoxazole synthesis. This reaction proceeds through a concerted mechanism and provides excellent regioselectivity [14]. Hansen and co-workers developed a one-pot, three-step procedure utilizing regioselective copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes [15].

Water-assisted nitrile oxide cycloadditions have been developed, proceeding under mild acidic conditions (pH 4-5) without catalysts. This method yields isoxazoles with excellent stereoselectivity toward cyclic alkenes [16] [17] [18].

Nitrile Oxide Cycloadditions

Nitrile oxides can be generated in situ from various precursors. Hydroximoyl chlorides serve as efficient nitrile oxide precursors when treated with bases. The mechanochemical synthesis using terminal alkynes and hydroxyimidoyl chlorides over copper/aluminum oxide surface provides a solvent-free approach with excellent sustainability [19] [20] [21].

Trichloroisocyanuric acid (TCCA) has been employed as a safe oxidant for in situ conversion of aldehydes to nitrile oxides in the presence of hydroxylamine hydrochloride under ultrasound activation [22].

Hydroxylamine-Based Condensations

Direct condensation of hydroxylamine with carbonyl compounds provides a straightforward route to isoxazoles. The reaction of β-diketones with hydroxylamine hydrochloride in basic media represents a classical approach [23] [24]. This method has been extensively optimized for various substitution patterns and reaction conditions.

Claisen-type condensation involving hydroxylamine with β-keto esters yields isoxazole derivatives with predictable regioselectivity based on substitution patterns [25].

One-Pot Multi-Component Synthesis

Three-Component Coupling Reactions

Multi-component reactions offer efficient access to complex isoxazole structures. A three-component synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through acylative Sonogashira coupling followed by 1,3-dipolar cycloaddition. Acid chlorides react with acetylenes to give alkynones, which undergo cycloaddition with nitrile oxides formed in situ from hydroximoyl chlorides [26].

Fruit juice-mediated multicomponent reactions have been developed as eco-friendly procedures. The one-pot three-component reaction between substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride in natural fruit juices provides isoxazole derivatives in good yields [27].

Sequential One-Pot Transformations

Sequential transformations enable the construction of complex molecular architectures. The synthesis of isoxazole-fused tricyclic quinazoline alkaloids has been achieved via intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions [28].

Electrochemical assembly through four-component domino reactions provides access to 3,5-disubstituted isoxazoles. This approach demonstrates high functional group tolerance and operational simplicity while avoiding pre-functionalized substrates [29].

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemistry has emerged as an environmentally friendly technique for isoxazole synthesis. Ball-milling conditions enable solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides using recyclable copper/aluminum oxide catalyst [20] [21] [30].

Microwave-assisted solvent-free synthesis has been developed for 3,4-disubstituted isoxazole-5(4H)-ones. This method utilizes agro-waste-based catalysts and demonstrates environmental benignity [31].

Deep Eutectic Solvent-Based Synthesis

Deep eutectic solvents (DES) provide sustainable alternatives to conventional organic solvents. Choline chloride:urea DES has been successfully employed for the synthesis of 3,5-disubstituted isoxazoles and isoxazolines in one-pot three-step reactions [32] [33]. The DES media can be reused up to five times without significant yield reduction [32].

Glycerol-potassium carbonate deep eutectic solvents have been utilized for the synthesis of isoxazole-4-carbonitrile derivatives. This methodology offers mild conditions, easy work-up, shorter reaction times, and excellent yields without harmful organic solvents [34] [35].

Ionic Liquid-Mediated Reactions

Ionic liquids serve as both solvent and catalyst for isoxazole synthesis. 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) has been employed for the synthesis of thiophene isoxazolines through cyclocondensation with hydroxylamine hydrochloride [36].

Ionic liquid-supported synthesis enables easy product isolation and catalyst recycling. A three-step procedure involving Schotten-Baumann acylation, 1,3-dipolar cycloaddition, and ester amidation has been carried out in ionic liquid medium [37].

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction rates and improves yields in isoxazole synthesis. Dual-frequency ultrasound (40 kHz bath and 20 kHz probe) demonstrates synergistic effects, reducing reaction times to 1 hour with increased yields [38].

Ultrasound-assisted one-pot synthesis of novel sulfonamide-isoxazoles using cerium(IV) ammonium nitrate as oxidant proceeds under mild aqueous conditions [39] [40]. This methodology features high regioselectivity and environmental friendliness [40].

Scalability and Industrial Production Methods

Industrial scalability remains a key consideration for isoxazole synthesis. Flow chemistry approaches have demonstrated scalability for gram-scale synthesis. Continuous flow reactor technology combined with UV irradiation enables the practical generation of gram quantities of isoxazole products with short residence times (approximately 20 minutes) [41] [42].

The challenges in large-scale production include purification of intermediates and sensitivity of heterocyclic rings to reaction conditions. Cost-effectiveness considerations favor the use of abundant metals like aluminum over expensive transition metals [43].

Yield Optimization and Reaction Parameters

Yield optimization involves careful control of reaction parameters including temperature, solvent choice, catalyst loading, and reaction time. Microwave irradiation typically provides superior yields compared to conventional heating due to enhanced reaction rates and selectivity [44].

Temperature optimization studies indicate that moderate temperatures (60-80°C) often provide optimal yields while minimizing side reactions. Solvent effects play crucial roles, with polar protic solvents generally favoring cyclization reactions [45].

| Synthetic Method | Yield Range (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Cu(II) Nitrate-Mediated | 70-95 | 2-6 hours | Mild conditions, good selectivity |

| Iron(III) Salt-Based | 56-95 | 1-24 hours | Environmentally friendly, low cost |

| 1,3-Dipolar Cycloaddition | 60-98 | 1-48 hours | High regioselectivity, broad scope |

| Ultrasound-Assisted | 82-95 | 1-3 hours | Enhanced rates, green conditions |

| Deep Eutectic Solvents | 74-97 | 4-120 minutes | Recyclable media, sustainable |

Mechanistic Insights into Formation Pathways

The formation of isoxazoles proceeds through well-defined mechanistic pathways. The 1,3-dipolar cycloaddition mechanism involves concerted bond formation between the dipole (nitrile oxide) and dipolarophile (alkyne) through a six-electron transition state [46].

In copper-catalyzed reactions, the metal coordinates to the alkyne, enhancing its electrophilicity and facilitating cycloaddition. Computational studies using density functional theory have provided insights into the reaction pathways and energy barriers [46].

For hydroxylamine condensation mechanisms, initial nucleophilic attack on the carbonyl carbon is followed by cyclization and dehydration. The regioselectivity depends on the substitution pattern and reaction conditions, with electron-withdrawing groups favoring specific regioisomers [25].

The mechanism of iron(III) nitrate-mediated synthesis involves both nitration and cyclization functions of the iron salt. The proposed pathway includes formation of intermediate complexes and subsequent rearrangement to form the isoxazole ring [9].

Electrochemical mechanisms involve radical intermediates generated at electrode surfaces. The four-component domino reaction proceeds through sequential radical formation, coupling, and cyclization steps [29].